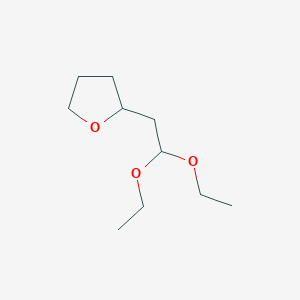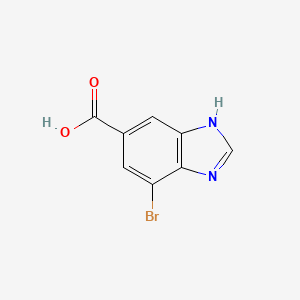![molecular formula C9H16ClN3O B1379661 N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride CAS No. 1609395-47-2](/img/structure/B1379661.png)
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
Übersicht
Beschreibung
“N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1257850-59-1 . It has a molecular weight of 203.67 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13N3O.ClH/c1-2-9-5-7-10-8 (12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to a methyl group and an ethanamine group. The compound forms a hydrochloride salt .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 203.67 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Methods : Research has detailed the synthesis of related 1,2,4-oxadiazole compounds. For instance, Latthe et al. (2007) developed a simple and efficient synthesis for N,N′‐bis 1H‐pyrrol‐1‐yl‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, showcasing the potential for synthesizing complex molecules in this category (Latthe, Sunagar, & Badami, 2007).
Ring-fission and C-C Bond Cleavage : Jäger et al. (2002) investigated the reaction of related compounds, which involved ring fission of the oxadiazole system, highlighting the chemical reactivity and potential transformations of such structures (Jäger, Laggner, Mereiter, & Holzer, 2002).
Medical and Biological Applications
Antitumor Activity : Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole derivatives, which included assessing in vitro anti-cancer activity, demonstrating the therapeutic potential of such compounds (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antimicrobial and Anticonvulsant Activities : Studies like that of Fuloria et al. (2009) have synthesized oxadiazoles and evaluated them for anti-bacterial and anti-fungal activity, indicating the potential of these compounds in antimicrobial applications (Fuloria, Singh, Shaharyar, & Ali, 2009). Additionally, Rajak et al. (2010) designed and synthesized oxadiazole derivatives based on a pharmacophoric model for anticonvulsant activity, further demonstrating the diverse biological applications of these compounds (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Eigenschaften
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-10-6-8-11-9(13-12-8)7-4-3-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHBMZICKLQGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



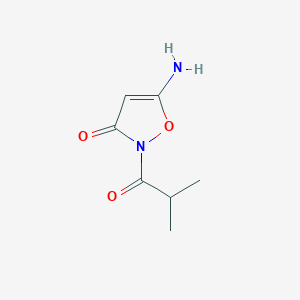
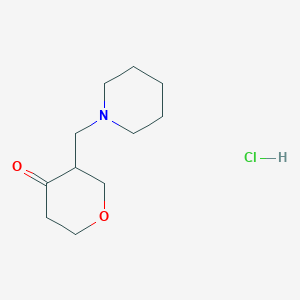
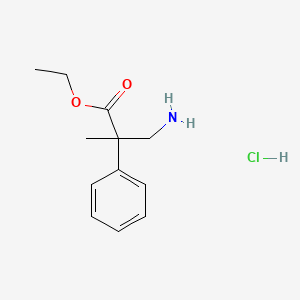
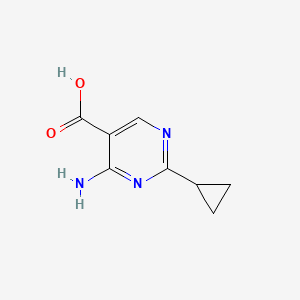
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
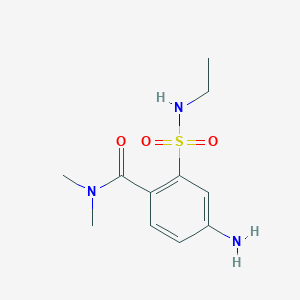
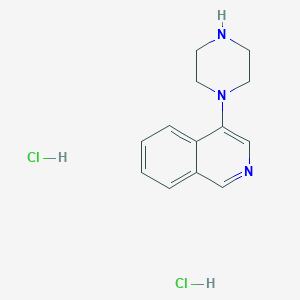
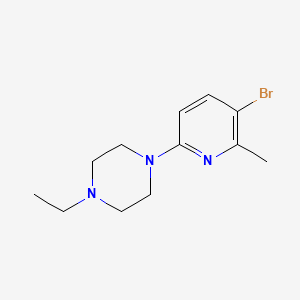

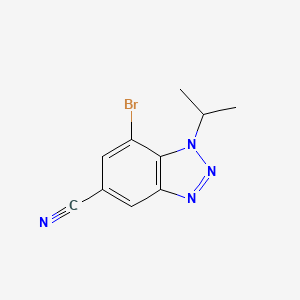
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
